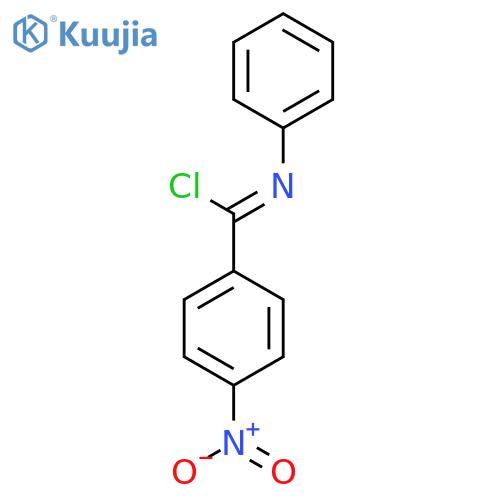

Cas no 38430-14-7 (4-nitro-N-phenylbenzene-1-carbonimidoyl chloride)

38430-14-7 structure

商品名:4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenecarboximidoyl chloride, 4-nitro-N-phenyl-, [N(Z)]- (9CI)

- 4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride

- 4-nitro-n-phenylbenzenecarboximidoyl chloride

- NSC28607

- N-phenyl-p-nitrobenzimidoyl chloride

- Chloro(4-nitrophenyl)-N-phenylmethanimine

- 4-Nitro-N-phenylbenzene-1-carbonimidoylchloride

- 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

-

- インチ: 1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H/b15-13-

- InChIKey: IRTWGSSFYWLTCS-SQFISAMPSA-N

- ほほえんだ: Cl/C(/C1C=CC(=CC=1)[N+](=O)[O-])=N\C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 313

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 58.2

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254186-0.5g |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 0.5g |

$407.0 | 2024-06-19 | |

| Ambeed | A1081810-5g |

4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 5g |

$1239.0 | 2024-08-02 | |

| Enamine | EN300-254186-0.25g |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 0.25g |

$216.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048340-1g |

4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 1g |

¥2933.0 | 2024-04-18 | |

| Enamine | EN300-254186-2.5g |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 2.5g |

$1034.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048340-5g |

4-Nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 5g |

¥8505.0 | 2024-04-18 | |

| Enamine | EN300-254186-10.0g |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 10.0g |

$2269.0 | 2024-06-19 | |

| Enamine | EN300-254186-1g |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 1g |

$528.0 | 2023-09-14 | |

| 1PlusChem | 1P01C3L3-50mg |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 50mg |

$182.00 | 2024-05-03 | |

| Enamine | EN300-254186-0.1g |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride |

38430-14-7 | 95% | 0.1g |

$152.0 | 2024-06-19 |

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

38430-14-7 (4-nitro-N-phenylbenzene-1-carbonimidoyl chloride) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38430-14-7)4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):384.0/1115.0